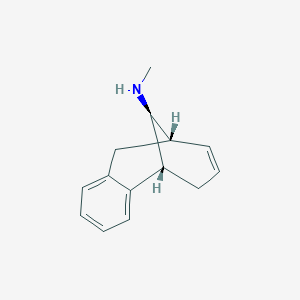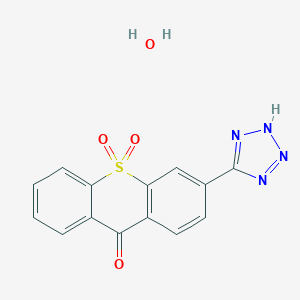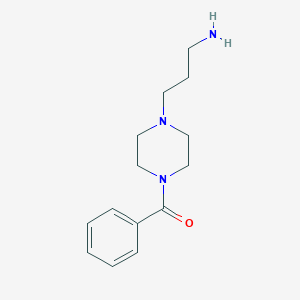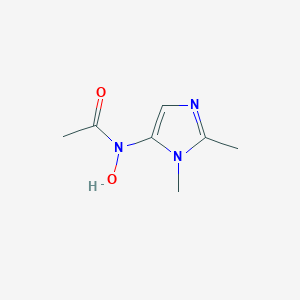
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole (NDMAI) is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. NDMAI is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms. NDMAI has been found to exhibit a variety of biochemical and physiological effects, making it an interesting molecule for scientific research.
Mécanisme D'action
The mechanism of action of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to inhibit the production of pro-inflammatory cytokines and to activate antioxidant enzymes, suggesting that it may have a protective effect against oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and activate antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields, making it readily available for research purposes. Additionally, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biological activities, making it a useful tool for studying the mechanisms of various diseases and for developing new therapies.
However, there are also limitations to the use of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole. One area of interest is in the development of new therapies for diseases such as arthritis and neurodegenerative disorders. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of these conditions.
Another area of interest is in the study of the mechanisms of action of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole. Further research is needed to fully understand how N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole modulates various signaling pathways in the body and how these effects contribute to its biological activities.
Finally, future research could focus on the safety and efficacy of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole in clinical settings. While N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has shown promise in preclinical studies, more research is needed to determine whether it is safe and effective for use in humans.
In conclusion, N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole is a promising compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. While there is still much to learn about N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole, its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapies for various diseases.
Méthodes De Synthèse
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole can be synthesized through a multi-step process involving the reaction of 1,2-dimethylimidazole with acetic anhydride and hydroxylamine hydrochloride. This method has been described in detail in a number of scientific publications and has been found to be effective in producing high yields of N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole.
Applications De Recherche Scientifique
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been the subject of numerous scientific studies due to its potential applications in a variety of research areas. One area of interest is in the development of new drugs and therapies. N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been found to exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
108549-37-7 |
|---|---|
Nom du produit |
N-Acetyl-1,2-dimethyl-5-hydroxylaminoimidazole |
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
N-(2,3-dimethylimidazol-4-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C7H11N3O2/c1-5-8-4-7(9(5)3)10(12)6(2)11/h4,12H,1-3H3 |
Clé InChI |
WTQHZEPQFDBZCI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1C)N(C(=O)C)O |
SMILES canonique |
CC1=NC=C(N1C)N(C(=O)C)O |
Autres numéros CAS |
108549-37-7 |
Synonymes |
AcDMH N-acetyl-1,2-dimethyl-5-hydroxylaminoimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



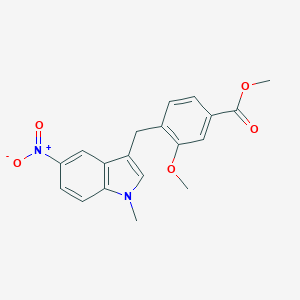
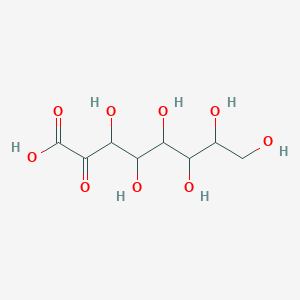
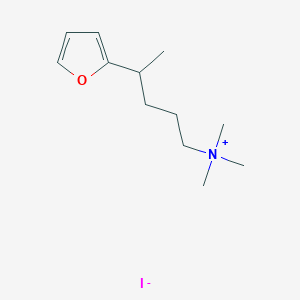
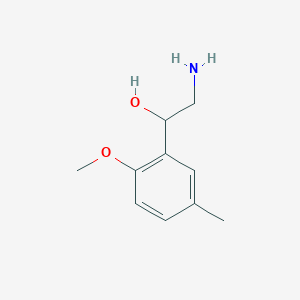
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
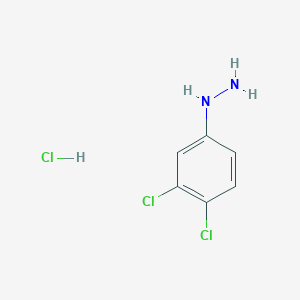
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
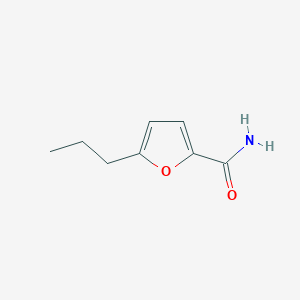
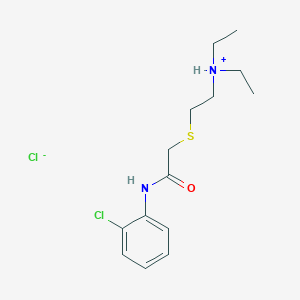
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)

